

Application Notes and Protocols for Tasurgratinib (E7090) in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

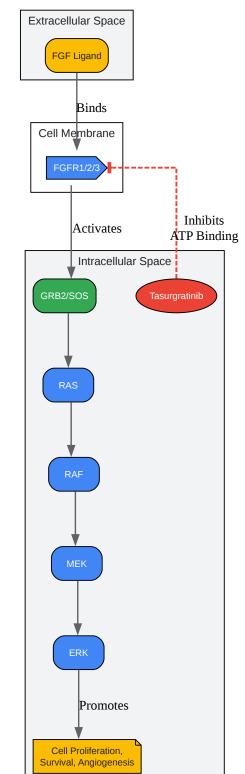
Introduction

Tasurgratinib, also known as **E7090**, is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis. Genetic alterations in FGFR genes, such as fusions, mutations, and amplifications, are oncogenic drivers in various cancers, including cholangiocarcinoma, breast cancer, and gastric cancer. Tasurgratinib exerts its antitumor activity by binding to the ATP-binding site of FGFRs, thereby inhibiting the downstream signaling cascade, primarily the RAS-MEK-ERK pathway.[3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes for the use of tasurgratinib in preclinical mouse models.

Mechanism of Action: FGFR Signaling Pathway Inhibition

Tasurgratinib selectively targets FGFR1, FGFR2, and FGFR3. In cancers with aberrant FGFR signaling, the constitutive activation of these receptors leads to uncontrolled cell growth and proliferation. Tasurgratinib inhibits this signaling by blocking the phosphorylation of FGFR and downstream effectors like FRS2, ERK1/2, and AKT.





FGFR Signaling Pathway and Tasurgratinib Inhibition

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Figure 1: Tasurgratinib inhibits the FGFR signaling pathway.



Quantitative Data from Preclinical Mouse Models

The efficacy of tasurgratinib has been evaluated in various xenograft and patient-derived xenograft (PDX) mouse models. The data below summarizes the typical dosage, administration route, and observed antitumor activity.

Mouse Model	Cancer Type	Cell Line/PD X Model	Dosage (mg/kg)	Administ ration Route	Treatme nt Schedul e	Tumor Growth Inhibition (TGI)	Referen ce
Nude Mice	Gastric Cancer	SNU-16 Xenograf t	6.25, 12.5, 25, 50	Oral	Once Daily	Dose- depende nt inhibition	[4]
Nude Mice	Cholangi ocarcino ma	NIH/3T3 expressin g FGFR2- fusion	15, 50	Oral	Once Daily	Dose- depende nt inhibition	
Nude Mice	Cholangi ocarcino ma	CC6204 PDX (FGFR2- BICC1)	15, 50	Oral	Once Daily	Dose- depende nt inhibition	
Balb/c Mice	Breast Cancer	4T1 Lung Metastasi s Model	Not Specified	Oral	Once Daily	Prolonge d survival	[4]
PDX Models	Breast Cancer	ER+ PDX Models	25	Oral	Once Daily	Delayed tumor growth	

Experimental Protocols



Preparation of Tasurgratinib Formulation for Oral Administration

This protocol describes the preparation of a tasurgratinib suspension for oral gavage in mice.

Materials:

- Tasurgratinib (E7090) powder
- Dimethyl sulfoxide (DMSO)
- Tween 80
- 5% (w/v) Glucose solution in sterile water
- Sterile, light-protected tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Vehicle Preparation:
 - In a sterile tube, prepare the vehicle solution by mixing 3.5% (v/v) DMSO and 6.5% (v/v)
 Tween 80 in a 5% (w/v) glucose solution.
 - For example, to prepare 10 mL of vehicle, mix 0.35 mL of DMSO, 0.65 mL of Tween 80, and 9.0 mL of 5% glucose solution.
 - Vortex thoroughly to ensure a homogenous solution.
- Tasurgratinib Suspension:
 - Weigh the required amount of tasurgratinib powder based on the desired final concentration and the total volume to be prepared.



- Add a small amount of the prepared vehicle to the tasurgratinib powder to create a paste.
- Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
- If necessary, sonicate the suspension for a short period to aid in dispersion.
- Store the final suspension in a light-protected tube at 4°C for short-term use. Prepare fresh daily for optimal results.

In Vivo Efficacy Study in Xenograft Mouse Models

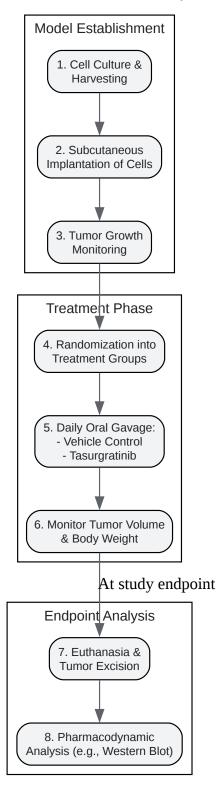
This protocol outlines a general workflow for assessing the antitumor efficacy of tasurgratinib in a subcutaneous xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., Nude, SCID, or NSG)
- Cancer cell line of interest (e.g., SNU-16, or cells engineered to express FGFR fusions)
- Matrigel (optional, can improve tumor take rate)
- Calipers for tumor measurement
- Animal balance
- Tasurgratinib suspension and vehicle control
- · Oral gavage needles



Experimental Workflow for In Vivo Efficacy of Tasurgratinib



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Figure 2: General workflow for a xenograft efficacy study.



Procedure:

- Cell Implantation:
 - Culture the selected cancer cell line under standard conditions.
 - Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel at a 1:1 ratio.
 - \circ Subcutaneously inject the cell suspension (typically 1-10 x 10⁶ cells in 100-200 μ L) into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor the mice regularly for tumor formation.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
 - When tumors reach the desired average size, randomize the mice into treatment groups (e.g., vehicle control and different tasurgratinib dose groups) with similar average tumor volumes.
- Drug Administration:
 - Administer tasurgratinib or the vehicle control to the respective groups via oral gavage once daily. The administration volume is typically 10 mL/kg of body weight.
- Monitoring and Endpoints:
 - Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
 - The study endpoint can be a predetermined tumor volume, a specific number of treatment days, or signs of significant toxicity (e.g., >20% body weight loss).



 At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot to confirm target engagement).

Safety and Toxicology

In preclinical mouse models, tasurgratinib is generally well-tolerated at efficacious doses. The primary observable side effect is often a dose-dependent but generally not severe loss of body weight. It is crucial to monitor the overall health and body weight of the animals throughout the study.

Conclusion

Tasurgratinib is a promising FGFR inhibitor with demonstrated preclinical antitumor activity in various mouse models of cancer. The provided protocols for formulation and in vivo efficacy studies offer a foundation for researchers to further investigate the therapeutic potential of this compound. Adherence to appropriate animal handling and experimental guidelines is essential for obtaining reliable and reproducible data.

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